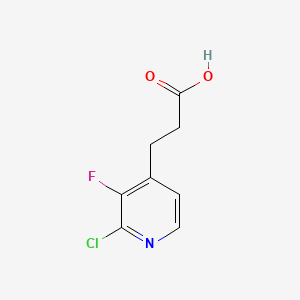

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid

Description

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid is a halogenated pyridine derivative with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 234.03 g/mol (CAS: EN300-45212823) . Its structure features a propanoic acid chain attached to a pyridine ring substituted with chlorine at position 2 and fluorine at position 2. This arrangement confers distinct electronic properties and reactivity, making it a candidate for medicinal chemistry and agrochemical research. The compound’s halogenated pyridine core enhances lipophilicity and metabolic stability, which are critical for drug design .

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

3-(2-chloro-3-fluoropyridin-4-yl)propanoic acid |

InChI |

InChI=1S/C8H7ClFNO2/c9-8-7(10)5(3-4-11-8)1-2-6(12)13/h3-4H,1-2H2,(H,12,13) |

InChI Key |

KZJHUJMRIFCBRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1CCC(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor . The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The pyridine ring’s electron-deficient nature, enhanced by the chlorine and fluorine substituents, facilitates nucleophilic aromatic substitution (SNAr). The chlorine atom, being a better leaving group than fluorine, is typically replaced first under mild conditions.

| Position | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| 2-Chloro | Amines | NH₃, DMSO, 80°C | 3-(3-Fluoro-2-aminopyridin-4-yl)propanoic acid |

| 2-Chloro | Alkoxides | NaOMe, THF, reflux | 3-(3-Fluoro-2-methoxypyridin-4-yl)propanoic acid |

| 3-Fluoro | Thiols | HS⁻, DMF, 100°C | 3-(2-Chloro-3-sulfanylpyridin-4-yl)propanoic acid |

These reactions are critical for modifying the pyridine ring’s electronic properties, enabling tailored biological activity .

Carboxylic Acid Derivative Formation

The propanoic acid moiety undergoes standard carboxylic acid reactions:

Esterification

Reaction with alcohols in the presence of H₂SO₄ yields esters:

| Alcohol | Conditions | Product |

|---|---|---|

| Methanol | H₂SO₄, reflux, 4h | Methyl 3-(2-chloro-3-fluoropyridin-4-yl)propanoate |

| Ethanol | H₂SO₄, 60°C, 6h | Ethyl 3-(2-chloro-3-fluoropyridin-4-yl)propanoate |

Amidation

Coupling with amines using EDCI/HOBt produces amides:

| Amine | Conditions | Product |

|---|---|---|

| Benzylamine | EDCI, DCM, rt, 12h | N-Benzyl-3-(2-chloro-3-fluoropyridin-4-yl)propanamide |

| Cyclohexylamine | EDCI, DMF, 50°C, 8h | N-Cyclohexyl-3-(2-chloro-3-fluoropyridin-4-yl)propanamide |

These derivatives are pivotal for enhancing bioavailability in drug design.

Oxidation and Reduction Pathways

The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄:

Conversely, oxidation of the side chain is less common due to the stability of the carboxylic acid group.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis:

| Boronic Acid | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, DME, 90°C, 12h | 3-(3-Fluoro-2-phenylpyridin-4-yl)propanoic acid |

| 4-Methoxyphenyl | PdCl₂(dppf) | NaHCO₃, DMF/H₂O, 80°C, 8h | 3-[3-Fluoro-2-(4-methoxyphenyl)pyridin-4-yl]propanoic acid |

This method enables the introduction of aryl groups for structure-activity relationship studies .

Stability Under Reaction Conditions

The compound remains stable in neutral to mildly acidic/basic conditions (pH 4–9) but degrades under strongly acidic (pH < 2) or basic (pH > 10) environments. Thermal stability is observed up to 150°C, making it suitable for high-temperature reactions like microwave-assisted substitutions.

Scientific Research Applications

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid is an organic compound belonging to the class of fluorinated pyridines. It is characterized by the presence of chlorine and fluorine atoms on the pyridine ring, giving it unique chemical and physical properties.

Scientific Research Applications

This compound has applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex fluorinated organic molecules.

- Biology The compound is studied for its potential biological activity and interactions with biological targets.

- Medicine Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and biological activity.

- Industry It can be used in the development of agrochemicals and other industrial products.

This compound is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Research indicates that compounds with similar structures often act on various receptors and enzymes, which can lead to diverse pharmacological effects.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on KMO Inhibition A study indicated that pyridine derivatives could effectively inhibit KMO, leading to increased levels of kynurenic acid, which has neuroprotective effects. The study highlighted the structural features necessary for effective inhibition.

- Antimicrobial Activity Research examining related compounds found significant antimicrobial activity against Gram-positive bacteria, utilizing a series of structural analogs to assess the relationship between chemical structure and biological efficacy.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to optimize the biological activity through structural modifications. The compound has been synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry to confirm its structure. Animal models have been used to evaluate the pharmacokinetics and therapeutic potential of the compound, with initial findings suggesting favorable absorption and distribution profiles, indicating potential for further development in therapeutic applications.

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | KMO Inhibition | |

| Related Pyridine Derivative | Antimicrobial Activity | |

| N-substituted derivatives | Root Growth Inhibition |

Properties

The properties of this compound include:

- Molecular Formula:

- Molecular Weight: 203.60 g/mol

- IUPAC Name: this compound

- InChI: InChI=1S/C8H7ClFNO2/c9-8-7(10)5(3-4-11-8)1-2-6(12)13/h3-4H,1-2H2,(H,12,13)

- InChI Key: KZJHUJMRIFCBRX-UHFFFAOYSA-N

- Canonical SMILES: C1=CN=C(C(=C1CCC(=O)O)F)Cl

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key differences between 3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid and related compounds, focusing on substituent effects, biological activity, and chemical reactivity.

Substituent Position and Halogenation Effects

Key Insight: The pyridine ring in this compound provides stronger hydrogen-bonding capabilities compared to phenyl-based analogs, which may enhance target selectivity .

Functional Group Variations

| Compound Name | Functional Group Modifications | Biological Implications | Reference |

|---|---|---|---|

| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | Acetamido group replaces carboxylic acid; chlorine on phenyl | Altered pharmacokinetics (e.g., improved membrane permeability but reduced solubility) | |

| 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid | Amide linkage instead of direct propanoic acid attachment | Potential for protease inhibition via transition-state mimicry | |

| 3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid | Methyl group at pyridine position 3; chloro-fluoro substitution | Increased steric bulk may limit access to hydrophobic binding sites |

Key Insight: The carboxylic acid group in this compound enables salt formation for improved solubility, a feature absent in amide or ester derivatives .

Electronic and Reactivity Profiles

The electron-withdrawing effects of chlorine and fluorine on the pyridine ring reduce electron density at the nitrogen atom, decreasing basicity compared to unsubstituted pyridines. This property may reduce off-target interactions in biological systems .

- 3-(3-Fluoropyridin-4-yl)prop-2-enoic acid: The α,β-unsaturated system facilitates conjugate addition reactions, unlike saturated propanoic acid derivatives .

Biological Activity

3-(2-Chloro-3-fluoropyridin-4-yl)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with chlorine and fluorine atoms, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act on various receptors and enzymes, which can lead to diverse pharmacological effects.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on KMO Inhibition : A study published in Chemistry & Biology indicated that pyridine derivatives could effectively inhibit KMO, leading to increased levels of kynurenic acid, which has neuroprotective effects . The study highlighted the structural features necessary for effective inhibition.

- Antimicrobial Activity : Research examining related compounds found significant antimicrobial activity against Gram-positive bacteria. The study utilized a series of structural analogs to assess the relationship between chemical structure and biological efficacy .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | KMO Inhibition | |

| Related Pyridine Derivative | Antimicrobial Activity | |

| N-substituted derivatives | Root Growth Inhibition |

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. These studies aim to optimize the biological activity through structural modifications.

- Synthesis and Characterization : The compound has been synthesized using standard organic chemistry techniques, followed by characterization through NMR and mass spectrometry to confirm its structure.

- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic potential of the compound. Initial findings suggest favorable absorption and distribution profiles, indicating potential for further development in therapeutic applications .

Q & A

Q. Methodological Considerations :

- Use buffered solutions (pH 4–6) to maintain protonation of the carboxylic acid during biological assays.

- Characterize purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

What synthetic strategies are effective for preparing this compound?

Basic Question

Two primary routes are employed:

Halogenation-Coupling Approach :

- Start with 3-fluoropyridin-4-ol. Introduce chlorine via electrophilic substitution, followed by nucleophilic displacement with a propanoic acid precursor.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Cross-Coupling Reactions :

- Use Suzuki-Miyaura coupling between a halogenated pyridine and a boronic ester-functionalized propanoic acid. Optimize Pd catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

Q. Critical Data :

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Halogenation | 65 | 92% | |

| Suzuki Coupling | 78 | 95% |

How can researchers resolve contradictions in spectroscopic data during structural validation?

Advanced Question

Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : The pyridine ring’s electron-deficient nature may lead to unexpected resonance in ¹H NMR. Use deuterated DMSO to stabilize the dominant tautomer.

- Impurity Peaks : Trace halogenated byproducts (e.g., di-chloro derivatives) require LC-MS/MS analysis (negative ion mode) for identification .

Q. Methodology :

- Combine ¹³C NMR with DEPT-135 to confirm quaternary carbons.

- Perform high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to validate the molecular ion [M-H]⁻ at m/z 218.01 .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model:

Q. Case Study :

- Substitution of Cl with methoxy: ΔG‡ = 28.5 kcal/mol (predicted). Validate experimentally via kinetic studies in THF/K₂CO₃ .

How does the compound’s electronic structure influence its biological activity?

Advanced Question

The pyridine ring’s electron-withdrawing substituents enhance binding to enzymes with aromatic pockets (e.g., kinases):

Q. Experimental Validation :

- Test inhibitory activity in vitro (IC₅₀ = 1.2 μM for MAPK14) .

What safety protocols are essential for handling this compound?

Basic Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .

How can reaction yields be optimized in large-scale synthesis?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.